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Compound of Interest

Compound Name: 4-Chlorobenzene-1,3-diamine

Cat. No.: B165676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 4-Chloro-1,3-phenylenediamine (CAS No: 5131-60-2). The information herein is

intended to support research, development, and safety assessments involving this compound.

Data is presented in a structured format, supplemented with detailed experimental protocols

and logical workflow diagrams.

Core Physicochemical Data
4-Chloro-1,3-phenylenediamine, also known as 4-chloro-m-phenylenediamine, is an aromatic

amine that appears as a gray powder or dark purple solid. Its key physicochemical properties

are summarized in the table below for easy reference and comparison.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b165676?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

IUPAC Name 4-chlorobenzene-1,3-diamine

Synonyms
4-Chloro-1,3-diaminobenzene,

1-Chloro-2,4-diaminobenzene

CAS Number 5131-60-2

Molecular Formula C₆H₇ClN₂

Molecular Weight 142.58 g/mol

Physical Form
Gray powder, dark purple solid,

plates, or needles

Melting Point 87-90 °C (189-194 °F) [1][2][3]

Boiling Point 298.6 °C at 760 mmHg [1]

Density 1.345 g/cm³ [1]

Water Solubility
< 1 mg/mL at 19 °C (Slightly

Soluble)
[1]

Solubility in other solvents
Soluble in alcohol; Insoluble in

petroleum ether

logP (Octanol/Water) 2.667 [1]

Vapor Pressure 0.00206 mmHg

Synthesis Workflow
4-Chloro-1,3-phenylenediamine can be synthesized via the reduction of 4-chloro-1,3-

dinitrobenzene. This chemical transformation is a standard method for producing aromatic

amines from their corresponding nitro compounds.
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A diagram illustrating the synthesis of 4-Chloro-1,3-phenylenediamine.

Experimental Protocols
The following sections detail generalized, standard methodologies for determining the key

physicochemical properties listed above. These protocols are based on established laboratory

techniques.

Melting Point Determination (Capillary Method)
The melting point is determined as the temperature range over which the solid-to-liquid phase

transition occurs. Impurities typically lower and broaden the melting range.

Methodology:

Sample Preparation: A small amount of the dry, finely powdered 4-Chloro-1,3-

phenylenediamine is packed into a capillary tube (fused at one end) to a height of

approximately 2-3 mm.[1]

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-

Temp or Thiele tube) alongside a calibrated thermometer. The thermometer bulb should be

aligned with the sample in the capillary.

Heating: The apparatus is heated at a steady, slow rate (approximately 1-2 °C per minute) as

the temperature approaches the expected melting point.[4]
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Observation: The temperature at which the first drop of liquid appears (T1) and the

temperature at which the entire sample becomes a clear liquid (T2) are recorded.

Reporting: The melting point is reported as the range T1-T2. For pure compounds, this range

is typically narrow (0.5-1.0 °C).

Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of the liquid equals the

surrounding atmospheric pressure. The OECD Guideline 103 describes several methods for

this determination.

Methodology (Distillation Method):

Apparatus Setup: A distillation flask is filled with the sample, along with boiling chips to

ensure smooth boiling. A condenser and a calibrated thermometer are fitted to the flask. The

thermometer bulb should be positioned just below the side arm of the flask leading to the

condenser.

Heating: The flask is heated gently.

Equilibrium: As the liquid boils and the vapor condenses, a temperature equilibrium is

established.

Measurement: The boiling point is recorded as the stable temperature read on the

thermometer during distillation, corrected to standard atmospheric pressure (101.325 kPa).

[5]

Solubility Determination
This protocol determines the approximate solubility of the compound in a given solvent, such

as water.

Methodology (Shake-Flask Method):

Preparation: An excess amount of 4-Chloro-1,3-phenylenediamine is added to a known

volume of the solvent (e.g., water) in a sealed flask.[6]
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Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a

prolonged period (typically 24-48 hours) to ensure equilibrium is reached and a saturated

solution is formed.

Separation: The resulting mixture is allowed to stand, and the undissolved solid is separated

from the saturated solution by centrifugation or filtration.

Quantification: The concentration of the dissolved compound in the clear supernatant or

filtrate is determined using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC) or UV-Vis spectroscopy.[7]

Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/100 mL) at

the specified temperature.

Octanol-Water Partition Coefficient (logP) Determination
The logP value represents the ratio of a compound's concentration in an octanol phase to its

concentration in an aqueous phase at equilibrium. It is a key indicator of lipophilicity.

Methodology (HPLC Method):

Principle: This method correlates the retention time (RT) of a compound on a reverse-phase

HPLC column (e.g., C18) with its logP value.[2] The nonpolar stationary phase mimics the

octanol environment, and the polar mobile phase mimics the aqueous environment.

Calibration: A series of standard compounds with known logP values are injected into the

HPLC system under specific conditions (e.g., isocratic mobile phase of methanol/water).[2] A

calibration curve is generated by plotting the logarithm of the retention time (log RT) against

the known logP values.

Sample Analysis: 4-Chloro-1,3-phenylenediamine is dissolved in the mobile phase and

injected into the HPLC system under the same conditions as the standards. Its retention time

is measured.

Calculation: The logP value for 4-Chloro-1,3-phenylenediamine is calculated by interpolating

its log RT value onto the calibration curve.[2]
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Analytical Workflow
The purity and identity of 4-Chloro-1,3-phenylenediamine are typically confirmed using a

combination of chromatographic and spectroscopic techniques.

Sample Analysis

Data Interpretation
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HPLC Analysis GC-MS Analysis NMR Spectroscopy

Purity Assessment
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Structural Confirmation
(Mass Spectrum & NMR)
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A general workflow for the analytical characterization of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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